GSK484

Vue d'ensemble

Description

GSK484 est un inhibiteur hautement puissant et sélectif de l'enzyme peptidylarginine déiminase de type 4 (PAD4)This compound a été développé par GlaxoSmithKline et est utilisé comme une sonde chimique pour étudier le rôle de PAD4 dans divers processus biologiques, y compris le cancer, les maladies auto-immunes et les conditions inflammatoires .

Applications De Recherche Scientifique

GSK484 has a wide range of scientific research applications, including:

Cancer Research: this compound is used to study the role of PAD4 in cancer, particularly in the regulation of gene expression and tumor progression.

Autoimmune Diseases: this compound is used to investigate the role of PAD4 in autoimmune diseases such as rheumatoid arthritis.

Inflammatory Conditions: this compound is used to study the role of PAD4 in inflammatory conditions, including the formation of neutrophil extracellular traps (NETs) during infections.

Epigenetics: this compound is used as a chemical probe to study the role of PAD4 in the regulation of gene expression through histone citrullination.

Mécanisme D'action

Target of Action

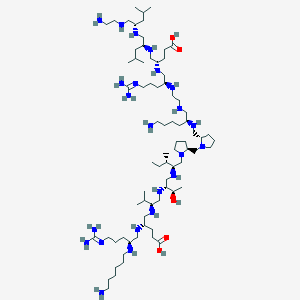

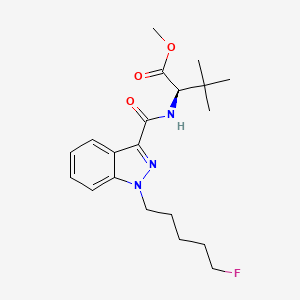

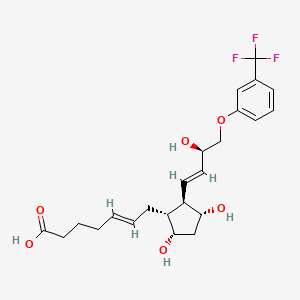

GSK484, also known as this compound HCl or ((3S,4R)-3-Amino-4-hydroxypiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-indol-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride, is a chemical probe for Protein-arginine deiminase type-4 (PAD4) . PAD4 is a calcium-dependent enzyme that catalyzes the transformation of protein arginine residues into citrulline, releasing ammonia . PAD4 plays a key role in the histone code and has wide-ranging transcriptional and structural functions .

Mode of Action

This compound potently binds to the low-calcium form of PAD4 in a reversible manner (IC 50 of 50 nM) and is competitive with substrate . It binds at a different site from the amidines, a conformation of the PAD4 active site where part of the site is re-ordered to form a β-hairpin .

Biochemical Pathways

PAD4-dependent citrullination/deimination of histones plays a key role in the histone code . PAD4 is known to promote profound chromatin decondensation during the innate immune response to infection in neutrophils by mediating the formation of neutrophil extracellular traps (NETs) . This compound blocks the citrullination of PAD4 target proteins in human neutrophils and inhibits the formation of NETs in both mouse and human neutrophils .

Pharmacokinetics

This compound exhibits favourable pharmacokinetic profiles, with low-moderate clearance, and good volume of distribution and half-life in mouse and rat . It has a suitable PK profile for use as a potential in vivo tool .

Result of Action

This compound is an inhibitor of cellular citrullination in primary neutrophils . It has been shown to enhance the radiosensitivity of triple-negative breast cancer (TNBC) cells and induce cell death by promoting DNA double-strand breaks . It also inhibits NET formation in both mouse and human neutrophils .

Action Environment

The action of this compound can be influenced by environmental factors such as calcium levels, as it binds to the low-calcium form of PAD4

Analyse Biochimique

Biochemical Properties

GSK484 demonstrates high affinity binding to PAD4 with IC50s of 50 nM in the absence of Calcium . In the presence of 2 mM Calcium, this compound shows notably lower potency (250 nM) . This compound inhibits PAD4 citrullination of benzoyl-arginine ethyl ester (BAEE) substrate in a concentration-dependent manner .

Cellular Effects

This compound has been shown to inhibit cellular citrullination in primary neutrophils . Further phenotypic profiling has confirmed its ability to inhibit the formation of neutrophil extracellular traps (NETs) in both mouse and human neutrophils .

Molecular Mechanism

This compound binds to the low-calcium form of PAD4 in a reversible manner . It is competitive with substrate . Detailed crystallography work with this compound series has additionally demonstrated binding to a new conformation of the PAD4 active site where key residues are re-ordered to form a β-hairpin .

Temporal Effects in Laboratory Settings

This compound exhibits favorable pharmacokinetic profiles, with low-moderate clearance, and good volume of distribution and half-life in mouse and rat . It has a suitable PK profile for use as a potential in vivo tool .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de GSK484 implique plusieurs étapes, y compris la préparation de composés intermédiaires et leurs réactions subséquentes dans des conditions spécifiques. L'une des étapes clés de la synthèse est la formation de la structure principale, qui implique la réaction de matières premières spécifiques dans des conditions contrôlées. La voie de synthèse détaillée et les conditions de réaction sont propriétaires et ne sont pas divulguées publiquement .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires à celles de la synthèse à l'échelle du laboratoire, mais elle est optimisée pour la production à grande échelle. Cela implique l'utilisation de réactifs, de solvants et d'équipements de qualité industrielle pour assurer un rendement élevé et une pureté du produit final. Le processus de production est conçu pour être rentable et évolutif afin de répondre à la demande de recherche et d'applications thérapeutiques potentielles .

Analyse Des Réactions Chimiques

Types de réactions

GSK484 subit diverses réactions chimiques, y compris la liaison à la forme faible en calcium de PAD4 de manière réversible. Cette liaison est compétitive avec le substrat et inhibe l'activité de l'enzyme. Le composé subit également des réactions avec d'autres protéines et enzymes en présence d'ions calcium .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant this compound comprennent les ions calcium, qui sont essentiels à la liaison et à l'inhibition de PAD4. Les réactions sont généralement effectuées dans des conditions contrôlées, y compris un pH spécifique, la température et la concentration des réactifs .

Principaux produits formés

Le principal produit formé à partir de la réaction de this compound avec PAD4 est le complexe enzymatique inhibé. Ce complexe empêche la citrullination des protéines cibles, modulant ainsi divers processus biologiques .

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Recherche sur le cancer : this compound est utilisé pour étudier le rôle de PAD4 dans le cancer, en particulier dans la régulation de l'expression des gènes et la progression tumorale.

Maladies auto-immunes : this compound est utilisé pour étudier le rôle de PAD4 dans les maladies auto-immunes telles que la polyarthrite rhumatoïde.

Conditions inflammatoires : this compound est utilisé pour étudier le rôle de PAD4 dans les conditions inflammatoires, y compris la formation de pièges extracellulaires des neutrophiles (NET) pendant les infections.

Épigénétique : this compound est utilisé comme une sonde chimique pour étudier le rôle de PAD4 dans la régulation de l'expression des gènes par la citrullination des histones.

Mécanisme d'action

This compound exerce ses effets en se liant à la forme faible en calcium de PAD4 de manière réversible. Cette liaison est compétitive avec le substrat et inhibe l'activité de l'enzyme. L'inhibition de PAD4 empêche la citrullination des protéines cibles, modulant ainsi divers processus biologiques. Les cibles moléculaires de this compound comprennent les histones et d'autres protéines impliquées dans la régulation des gènes et les réponses immunitaires .

Comparaison Avec Des Composés Similaires

Composés similaires

F-amidine et Cl-amidine : Ce sont des inhibiteurs de PAD de générations antérieures qui sont moins sélectifs et moins puissants que GSK484.

Unicité de this compound

This compound est unique dans sa forte sélectivité et sa puissance pour PAD4. Il se lie à la forme faible en calcium de l'enzyme de manière réversible, ce qui en fait un outil précieux pour étudier le rôle spécifique de PAD4 dans divers processus biologiques. Son profil pharmacocinétique favorable et sa capacité à inhiber la formation de NET dans les neutrophiles murins et humains mettent davantage en évidence son potentiel en tant qu'agent thérapeutique .

Propriétés

IUPAC Name |

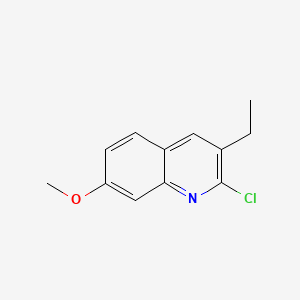

[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-[1-(cyclopropylmethyl)indol-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5O3.ClH/c1-30-25-20(11-18(13-24(25)35-2)27(34)31-10-9-23(33)19(28)15-31)29-26(30)22-12-17-5-3-4-6-21(17)32(22)14-16-7-8-16;/h3-6,11-13,16,19,23,33H,7-10,14-15,28H2,1-2H3;1H/t19-,23+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULKOGJHUZTANI-ADMBKAPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2OC)C(=O)N3CCC(C(C3)N)O)N=C1C4=CC5=CC=CC=C5N4CC6CC6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C=C(C=C2OC)C(=O)N3CC[C@H]([C@H](C3)N)O)N=C1C4=CC5=CC=CC=C5N4CC6CC6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1652591-81-5 | |

| Record name | Methanone, [(3S,4R)-3-amino-4-hydroxy-1-piperidinyl][2-[1-(cyclopropylmethyl)-1H-indol-2-yl]-7-methoxy-1-methyl-1H-benzimidazol-5-yl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1652591-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q1: What is the primary mechanism of action of GSK484?

A1: this compound functions as a selective inhibitor of PAD4. [, ] This enzyme catalyzes the conversion of arginine residues in proteins to citrulline, a process known as citrullination. By inhibiting PAD4, this compound disrupts this post-translational modification, which plays a critical role in various cellular processes, including the formation of neutrophil extracellular traps (NETs). [, , , ]

Q2: How does this compound's inhibition of PAD4 impact NET formation?

A2: NETs are web-like structures composed of DNA, histones, and antimicrobial proteins released by neutrophils to trap and neutralize pathogens. PAD4 is essential for NET formation as it facilitates chromatin decondensation, a crucial step in NETosis (the process of NET release). This compound effectively blocks this process, thereby reducing NET formation. [, , ]

Q3: What are the downstream consequences of reduced NET formation due to this compound treatment?

A3: Studies have demonstrated that this compound-mediated inhibition of NET formation can have several beneficial effects in disease models characterized by excessive or dysregulated NETosis. These include:

- Reduced inflammation: Excessive NET formation contributes to inflammation in various diseases. This compound's ability to inhibit NETosis has been shown to attenuate inflammation in models of rheumatoid arthritis, traumatic brain injury, and stroke. [, , ]

- Improved endothelial function: NETs can damage endothelial cells, contributing to vascular dysfunction. This compound has been shown to protect endothelial integrity by reducing NET formation in models of atherosclerosis and stroke. [, ]

- Decreased tumor metastasis: Emerging evidence suggests that NETs may play a role in promoting tumor metastasis. This compound has demonstrated an ability to reduce tumor metastasis in a mouse breast cancer model, potentially by inhibiting NET formation. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C27H31N5O3 • HCl, and its molecular weight is 506.04 g/mol.

Q5: Is there information available about the spectroscopic data of this compound?

A5: Specific spectroscopic data for this compound is limited in the provided research articles. Further studies may delve deeper into characterizing this compound through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive understanding of its structural properties.

Q6: Has the material compatibility and stability of this compound been studied?

A6: While the provided research does not explicitly focus on material compatibility and stability, the in vitro and in vivo studies suggest that this compound is sufficiently stable under physiological conditions to exert its biological effects. Further research is needed to explore its stability under various storage conditions and in different formulations.

Q7: Does this compound possess any catalytic properties itself?

A7: this compound is primarily recognized as an enzyme inhibitor, specifically targeting PAD4. It does not exhibit intrinsic catalytic properties related to the reactions catalyzed by PAD4 or other enzymes. Its primary mode of action is to bind to PAD4 and prevent its catalytic activity.

Q8: Have computational methods been employed in the study of this compound?

A8: While the provided articles primarily focus on experimental data, computational chemistry and modeling techniques like molecular docking and molecular dynamics simulations could offer valuable insights into the binding mode of this compound within the PAD4 active site. Further research incorporating such approaches could be beneficial in understanding the structural basis of this compound's selectivity and potency.

Q9: What is known about the stability and formulation of this compound?

A9: While the provided research does not offer detailed information about the stability and formulation of this compound, it's important to note that these aspects are critical for translating any promising compound into a viable therapeutic. Future studies should address the stability of this compound under various conditions (temperature, pH, light exposure) and investigate suitable formulation strategies to improve its solubility, bioavailability, and ultimately, its therapeutic efficacy.

Q10: Are there standardized analytical methods for characterizing and quantifying this compound?

A10: The provided research primarily focuses on the biological effects of this compound and lacks detailed information regarding specific analytical methods. Establishing reliable and validated analytical methods is essential for quality control during the development and manufacturing of this compound as a potential therapeutic. These methods may include high-performance liquid chromatography (HPLC), mass spectrometry, and other analytical techniques to ensure the purity, potency, and stability of the compound.

Q11: What in vitro and in vivo studies have been conducted on this compound?

A11: A range of in vitro and in vivo studies have been conducted to investigate the efficacy of this compound in various disease models:

- Cancer: this compound enhanced the radiosensitivity of triple-negative breast cancer cells and inhibited tumor growth in vivo. [, ] It also reduced tumor metastasis in a mouse breast cancer model. []

- Renal ischemia-reperfusion injury: this compound attenuated remote lung injury following renal ischemia-reperfusion injury in mice. []

- Postoperative adhesions: Combined treatment with this compound and antithrombin effectively reduced postoperative adhesion formation in mice. []

- Arterial injury: Targeted delivery of this compound via nanoparticles reduced NETs release and preserved endothelial integrity in a mouse model of arterial erosion. [, ]

- Ovarian cancer: this compound showed promising results in vitro, inhibiting cell proliferation and inducing apoptosis in ovarian cancer cell lines. []

- Colorectal cancer: this compound increased the radiosensitivity of colorectal cancer cells and inhibited NET formation. []

- Fungal infection: this compound reduced NET formation and fungal dissemination in a mouse model of Candida albicans peritonitis. []

- Gastrointestinal injury: Treatment with this compound rescued stress-induced gastrointestinal injury in mice by inhibiting NETosis. []

- Esophageal squamous cell carcinoma: Depletion of CD276, a protein regulated by PAD4, inhibited tumorigenesis and progression, partly by reducing NETs formation. []

- Myocardial reperfusion injury: this compound ameliorated myocardial ischemia/reperfusion injury in mice by inhibiting NETosis. []

- Thrombosis in heparin-induced thrombocytopenia: this compound prevented thrombosis in a mouse model of heparin-induced thrombocytopenia by inhibiting NET formation. []

Q12: What is the current understanding of this compound's toxicological profile?

A12: While the provided research highlights the therapeutic potential of this compound in various disease models, comprehensive toxicological studies are essential to ensure its safety for clinical use. Future research should focus on evaluating its toxicity profile, including acute and chronic toxicity, genotoxicity, and reproductive toxicity.

Q13: What are the potential drug delivery and targeting strategies for this compound?

A13: Research has shown promise in utilizing nanoparticles for the targeted delivery of this compound, particularly in the context of arterial injury. [, ] Developing efficient and targeted drug delivery systems could enhance the therapeutic efficacy of this compound while minimizing potential off-target effects.

Q14: Have any biomarkers been identified for monitoring this compound's efficacy or toxicity?

A14: Identifying reliable biomarkers would be crucial for monitoring this compound's therapeutic efficacy, treatment response, and potential adverse effects. While some studies have used citrullinated histone H3 (H3Cit) as a marker for NET formation, [] further research is needed to identify more specific and sensitive biomarkers for monitoring this compound's activity in vivo.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,2-ethoxy-4-methyl-,ethylester,(1alpha,2bta,4alpha,5alpha)](/img/no-structure.png)